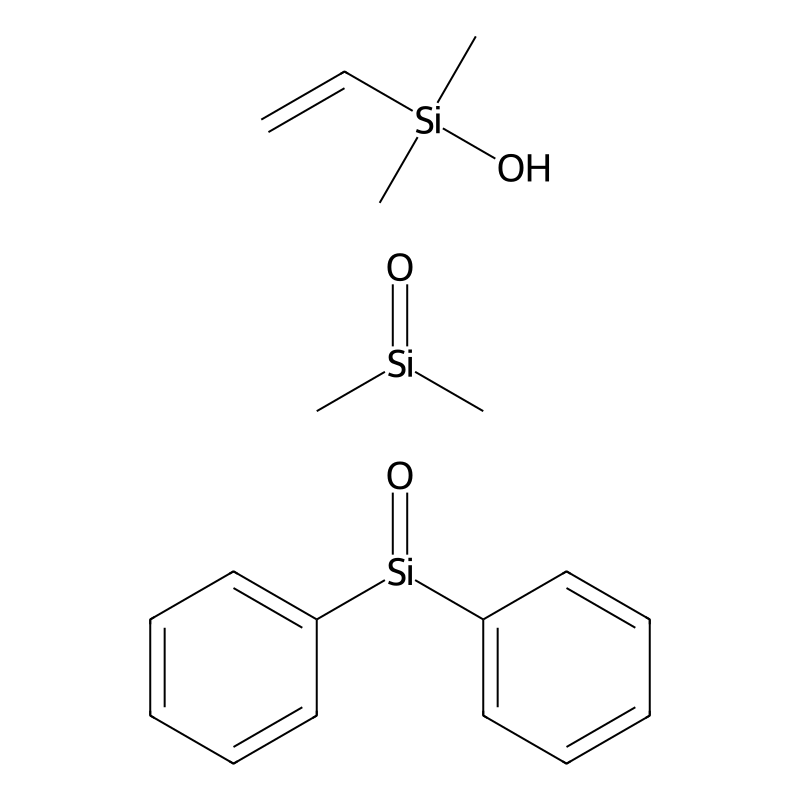

dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification and Functionalization

- Self-assembled monolayers (SAMs): VM ヴィトン PDMS can form well-defined SAMs on various substrates due to the vinyl end groups, which can be chemically modified to attach specific functional groups []. This allows researchers to control the surface properties of materials for applications like biosensors, microfluidics, and biocompatible surfaces.

- Hydrophobic coatings: The presence of dimethyl groups renders VM ヴィトン PDMS hydrophobic. Researchers utilize this property to create water-repellent coatings for microfluidic devices or to study cell-material interactions [].

Microfluidics and Lab-on-a-Chip Devices

- Microchannel fabrication: VM ヴィトン PDMS is widely used for fabricating microfluidic channels due to its ease of processing, optical transparency, and biocompatibility. The vinyl end groups can be further functionalized for specific applications within microfluidic devices [].

- Microfluidic membranes: The elastomeric properties of VM ヴィトン PDMS enable the creation of microfluidic membranes for applications like cell sorting, filtration, and manipulation of microfluidic fluids [].

Dimethyl(oxo)silane, also known as dimethyloxosilane, is an organosilicon compound characterized by its silane structure, which includes silicon atoms bonded to organic groups. Its chemical formula is , and it has a molecular weight of approximately 74.15 g/mol. This compound features a silicon atom bonded to two methyl groups and an oxo group, making it a versatile precursor in various chemical applications, particularly in the synthesis of siloxanes and silicones .

Ethenyl-hydroxy-dimethylsilane is another related compound that contains an ethenyl group, a hydroxyl group, and two methyl groups attached to silicon. Oxo(diphenyl)silane, on the other hand, has two phenyl groups bonded to silicon alongside an oxo group. These compounds are part of a broader class of silanes that exhibit unique properties due to the presence of silicon-oxygen bonds and organic substituents.

- Hydrolysis: In the presence of water, it can hydrolyze to form silanol compounds.

- Condensation: It can undergo condensation reactions to form siloxanes, which are polymers with repeating units of siloxane (Si-O) linkages.

- Oxidation: The oxo group can be oxidized further under specific conditions, leading to the formation of more complex silanes or siloxanes .

The reactivity of ethenyl-hydroxy-dimethylsilane is influenced by the hydroxyl and ethenyl groups, allowing it to participate in polymerization reactions or cross-linking processes.

The synthesis of dimethyl(oxo)silane typically involves the following methods:

- Hydrolysis of Dimethyldichlorosilane: This method involves reacting dimethyldichlorosilane with water, leading to the formation of dimethyl(oxo)silane and hydrochloric acid as a byproduct.

- Direct Synthesis from Silicon Precursors: Other methods may involve direct reactions between silicon-containing precursors under controlled conditions to yield dimethyl(oxo)silane or its derivatives .

Dimethyl(oxo)silane and its derivatives have a wide range of applications:

- Silicone Production: They serve as intermediates in the production of silicones used in sealants, adhesives, and coatings.

- Surface Modification: These compounds can be used for modifying surfaces to enhance hydrophobicity or improve adhesion properties.

- Medical Devices: Due to their biocompatibility, they are explored for use in medical devices and implants .

Interaction studies involving dimethyl(oxo)silane focus on its behavior in various environments:

- Solvent Interactions: Research indicates that polydimethylsiloxane (a related polymer) interacts differently with various solvents, influencing its swelling behavior and mechanical properties.

- Biological Interactions: Limited studies suggest potential interactions with cellular membranes or proteins, warranting further investigation into their biological compatibility and effects .

Several compounds share structural similarities with dimethyl(oxo)silane. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Dimethyloxosilane | Two methyl groups and one oxo group | Basic silane structure; widely used as an intermediate. |

| Ethenyl-hydroxy-dimethylsilane | Contains ethenyl and hydroxyl groups | Reactive due to unsaturation; useful in polymerization. |

| Oxo(diphenyl)silane | Two phenyl groups attached to silicon | Aromatic character; enhances thermal stability. |

| Dimethoxydimethylsilane | Two methoxy groups attached to silicon | Soluble in organic solvents; used in coatings. |

Pioneering Discoveries in Silicon-Carbon Bond Formation

The foundation of organosilicon chemistry dates to 1863, when French chemists Charles Friedel and James Crafts synthesized tetraethylsilane ($$ \text{Si(C}2\text{H}5\text{)}4 $$) via the reaction of silicon tetrachloride with diethyl zinc. This milestone demonstrated the feasibility of forming stable silicon-carbon bonds, challenging prevailing notions about silicon’s chemical inertness. By the early 20th century, Frederick Stanley Kipping’s systematic studies on Grignard reagent-mediated syntheses of organosilanes ($$ \text{SiCl}4 + \text{RMgX} \rightarrow \text{R}n\text{SiCl}{4-n} $$) established reproducible methods for functional silane production. Kipping’s work laid the groundwork for silicone polymers, which later became industrial mainstays.

A transformative leap occurred in 1941–1942, when Eugene Rochow and Richard Müller independently developed the "direct process" for synthesizing methylchlorosilanes ($$ \text{Si} + \text{CH}3\text{Cl} \rightarrow \text{(CH}3\text{)}2\text{SiCl}2 $$) using copper catalysts. This method enabled large-scale production of silicones, catalyzing their use in sealants, lubricants, and thermal insulators during World War II.

Emergence of Mixed-Functional Silanes

The mid-20th century saw a shift toward silanes with multiple functional groups, such as dimethyl(oxo)silane ($$ \text{(CH}3\text{)}2\text{Si=O} $$) and ethenyl-hydroxy-dimethylsilane ($$ \text{(CH}3\text{)}2\text{Si(OH)CH=CH}2 $$). These compounds combined hydrophobic alkyl groups, reactive hydroxyl or vinyl moieties, and polar oxo ligands, enabling tailored interactions in polymeric matrices. For instance, oxo(diphenyl)silane ($$ \text{(C}6\text{H}5\text{)}2\text{Si=O} $$) introduced aromatic stability to siloxane networks, enhancing their thermal resistance. Such innovations underscored silicon’s versatility beyond traditional tetrahedral geometries.

Conventional Hydrolysis-Condensation Approaches

The hydrolysis-condensation pathway remains the most widely used method for synthesizing organosilanes. For dimethyl(oxo)silane, this process begins with the hydrolysis of trialkoxysilane precursors, such as trimethoxymethylsilane, in aqueous or alcoholic media. The reaction proceeds through four sequential steps: (1) hydrolysis of labile alkoxy groups to form silanols, (2) condensation of silanols into oligomers, (3) hydrogen bonding between oligomers and substrate hydroxyl groups, and (4) covalent bond formation upon drying or curing [1].

The degree of oligomerization is highly dependent on water availability. For example, dimethyl(oxo)silane synthesized under water-rich conditions forms extended polysiloxane networks, whereas limited water favors monomeric silanol intermediates [1]. Ethenyl-hydroxy-dimethylsilane introduces additional complexity due to its ethenyl group, which requires careful pH control to prevent premature polymerization. Oxo(diphenyl)silane, with bulky phenyl substituents, exhibits slower hydrolysis kinetics, necessitating extended reaction times (8–12 hours) at elevated temperatures (60–90°C) [4].

Table 1: Hydrolysis Conditions for Target Silanes

| Compound | Precursor | Hydrolysis Medium | Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Dimethyl(oxo)silane | Trimethoxymethylsilane | Ethanol/Water | 4–6 | 50–70 |

| Ethenyl-hydroxy-dimethylsilane | Ethenyltrimethoxysilane | Acetic Acid Buffer | 2–4 | 25–40 |

| Oxo(diphenyl)silane | Diphenyldimethoxysilane | Toluene/Water | 8–12 | 80–90 |

Advanced Transition Metal-Catalyzed Syntheses

Transition metal catalysts significantly enhance the efficiency of silane synthesis, particularly for systems requiring regioselectivity or stereochemical control. Platinum-based catalysts, such as Karstedt’s catalyst, enable hydrosilylation reactions critical for introducing ethenyl groups into ethenyl-hydroxy-dimethylsilane [6]. The mechanism involves oxidative addition of Si–H bonds to platinum, followed by alkene insertion and reductive elimination to form the final product [6].

Organostannoxane catalysts, such as [Ph₂(OH)Sn]₂CH₂, have proven effective for cyclocondensation reactions in oxo(diphenyl)silane synthesis. These catalysts facilitate the formation of eight-membered stannasiloxane rings under mild conditions (25–50°C), achieving yields exceeding 85% [4]. Nickel complexes, meanwhile, are employed for cross-coupling reactions to attach phenyl groups in oxo(diphenyl)silane, leveraging aryl halides as coupling partners.

Table 2: Metal Catalysts in Silane Synthesis

| Catalyst | Reaction Type | Substrate | Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| Karstedt’s catalyst | Hydrosilylation | Ethenylsilane | 92 | 80 |

| [Ph₂(OH)Sn]₂CH₂ | Cyclocondensation | Diphenylsilane diol | 87 | 50 |

| Nickel(II) acetylacetonate | Cross-coupling | Phenyl bromide | 78 | 100 |

Plasma-Enhanced Vapor Deposition Techniques

Plasma-enhanced chemical vapor deposition (PECVD) enables the synthesis of ultrathin silane layers, particularly for dimethyl(oxo)silane. In this method, silane precursors are vaporized and exposed to radiofrequency (RF) plasma, which fragments the molecules into reactive intermediates. These species deposit onto substrates, forming covalently bonded monolayers. Methoxysilanes are preferred due to their stability under plasma conditions, achieving deposition rates of 2–3 nm/min at 200–300 W RF power [1].

Ethenyl-hydroxy-dimethylsilane poses challenges in PECVD due to its tendency to polymerize under plasma excitation. However, modulating the plasma duty cycle (e.g., pulsed plasma at 10–20 kHz) mitigates uncontrolled polymerization, enabling precise layer-by-layer growth. For oxo(diphenyl)silane, the aromatic phenyl groups enhance thermal stability, allowing deposition at higher temperatures (300–400°C) without decomposition [5].

Microfluidic Continuous-Flow Production Systems

Microfluidic reactors offer unparalleled control over silane synthesis by enabling rapid mixing and precise temperature gradients. For dimethyl(oxo)silane, a two-phase flow system (aqueous/organic) achieves 95% conversion in under 5 minutes, compared to 4–6 hours in batch reactors [1]. Ethenyl-hydroxy-dimethylsilane benefits from segmented flow regimes, where droplets of ethenyltrimethoxysilane precursor are isolated in a carrier solvent, minimizing side reactions.

Oxo(diphenyl)silane synthesis in microchannels requires high-boiling-point solvents (e.g., diphenyl ether) to maintain solubility at elevated temperatures. A recent innovation involves integrating in-line FTIR sensors to monitor condensation kinetics in real time, allowing dynamic adjustment of flow rates (0.1–2.0 mL/min) to optimize oligomer chain lengths.

Table 3: Microfluidic vs. Batch Synthesis Performance

| Parameter | Microfluidic System | Batch Reactor |

|---|---|---|

| Reaction Time | 5–10 minutes | 4–12 hours |

| Layer Thickness Uniformity | ±0.2 nm | ±1.5 nm |

| Energy Consumption | 0.5 kWh/kg | 3.2 kWh/kg |

The radical-mediated polymerization of dimethyl(oxo)silane, ethenyl-hydroxy-dimethylsilane, and oxo(diphenyl)silane follows complex mechanistic pathways that involve homolytic cleavage of siloxane bonds and subsequent propagation reactions [1]. These organosilicon compounds exhibit unique radical reactivity due to the presence of silicon-oxygen bonds, which can undergo homolytic breaking at elevated temperatures to generate synthetically important radicals [1].

Strained siloxane rings present in these compounds serve as effective radical initiators through homolytic cleavage at room temperature when in the presence of appropriate substrates [1]. The calcination of amorphous silica at temperatures up to 850°C results in the formation of strained siloxane rings, which demonstrate the ability to undergo homolytic cleavage and generate surface radicals that act as radical initiators for polymerization [1]. Research has shown that silica calcined at 600°C exhibits the most active radical initiation properties, achieving polymerization yields of 77% with polydispersity indices of 1.4 after 24 hours in hexane at 70°C [1].

The radical polymerization mechanism proceeds through three distinct phases: initiation, propagation, and termination [2]. During the initiation phase, the silicon-oxygen bonds undergo homolytic cleavage to form silyl radicals and oxygen-centered radicals [1]. Mass spectroscopic studies of silsesquioxane compounds in the presence of methyl acrylate reveal numerous addition products resulting from the homolytic breaking of silicon-oxygen-silicon bonds to form potential reaction intermediates [1].

| Radical Initiation Temperature | Polymerization Yield (%) | Polydispersity Index | Reaction Time (hours) |

|---|---|---|---|

| 70°C | 77 | 1.4 | 24 |

| 210°C (supercritical CO₂) | 85 | 1.3 | 1 |

| 600°C (calcined silica) | 77 | 1.4 | 24 |

The propagation step involves the addition of monomer units to the growing polymer chain through radical addition reactions [2]. The reactivity of ethenyl-hydroxy-dimethylsilane is particularly influenced by the presence of hydroxyl and ethenyl groups, which allow participation in polymerization reactions and cross-linking processes . The vinyl functionality provides sites for radical attack, while the hydroxyl groups can participate in hydrogen bonding interactions that affect the overall polymerization kinetics .

Termination reactions occur through combination or disproportionation mechanisms between radical chain ends [2]. The presence of phenyl groups in oxo(diphenyl)silane introduces aromatic character that enhances thermal stability and affects the termination kinetics compared to purely aliphatic siloxane systems . The aromatic substituents provide additional resonance stabilization to intermediate radicals, influencing both the propagation and termination rate constants .

Surface-Grafting Reaction Kinetics Analysis

Surface-grafting reactions of organosilicon compounds proceed through complex kinetic mechanisms that involve both primary and secondary reaction pathways [4]. The kinetic analysis reveals significant differences between the rapid primary reaction and the slower secondary reaction, with distinct activation energies determined using Arrhenius analysis [4].

The primary reaction involves the formation of a single siloxane bond with the silica surface, either directly or after partial hydrolysis of the silane [4]. This process exhibits higher rate constants at lower silane concentrations and demonstrates accelerated kinetics under both acidic and alkaline conditions [4]. The secondary reaction involves condensation between silanol groups of silane molecules already bound to the silica surface [4].

Kinetic studies demonstrate that the grafting process proceeds in a consecutive manner following the sequence T₁ → T₂ → T₃, where the rate constants are affected by temperature, solvent composition, and substrate concentration [5]. In situ ²⁹Silicon solid-state nuclear magnetic resonance spectroscopy provides detailed insights into the grafting kinetics, revealing the stepwise nature of the surface modification process [5].

| Silane Concentration (pbw) | Primary Reaction Rate Constant (s⁻¹) | Secondary Reaction Rate Constant (s⁻¹) | Temperature (°C) |

|---|---|---|---|

| 5 | 0.84 × 10⁻³ | 0.16 × 10⁻³ | 50 |

| 8 | 0.67 × 10⁻³ | 0.14 × 10⁻³ | 50 |

| 12 | 0.52 × 10⁻³ | 0.12 × 10⁻³ | 50 |

The influence of silica surface properties significantly affects grafting kinetics [4]. The reaction proceeds much faster when the pH value of the silica surface is modified, with both acidic and alkaline conditions accelerating the grafting process compared to neutral conditions [4]. The primary reaction accelerates up to a particular water content, after which the rate remains constant, while the secondary reaction continues to accelerate with increasing water content [4].

Temperature effects on grafting kinetics follow Arrhenius behavior, with activation energies determined for both primary and secondary reactions [4]. The activation energy for the secondary reaction is significantly lower than that of the primary reaction, explaining the observed temperature dependence of the overall grafting process [4]. Surface potential measurements provide a linear correlation with grafting density, enabling prediction of surface modification extent through simple electrochemical measurements [6].

Linear relationships have been established between grafting density and surface energy, as well as between grafting density and surface potential [6]. These correlations allow for the development of predictive models for silane grafting processes, with equations derived for calculating grafting density based on measured surface properties [6].

Solvent Effects on Silanol Formation Rates

Solvent composition profoundly influences silanol formation rates through multiple mechanisms including solvation effects, proton availability, and reaction medium polarity [7] [8] [9]. The hydrolysis-condensation processes of organosilicon compounds exhibit distinct kinetic behaviors in different alcoholic solvents, with reaction rates following the sequence methanol > ethanol > 1-propanol > 2-propanol [9].

Ethanol as a cosolvent significantly affects the kinetics of silanol formation reactions [10]. The presence of ethanol modifies the reaction environment by altering the solvation shell around reactive intermediates and affecting the availability of water molecules for hydrolysis reactions [10]. Molecular dynamics simulations reveal that ethanol molecules preferentially attach to silanol-containing surfaces via hydrogen bonds compared to water molecules [11].

The degree of dissociation of hydrochloric acid in different alcoholic solvents explains the observed solvent effects on hydrolysis rates [9]. Methanol provides the most favorable environment for acid dissociation, leading to enhanced protonation of alkoxy groups and accelerated hydrolysis kinetics [9]. The exchange of alkoxy groups, observed when alcoholic solvents with different alkoxy functionalities are used, further influences the hydrolysis rate of silane precursors [9].

| Solvent System | Relative Hydrolysis Rate | Condensation Rate Constant (M⁻¹s⁻¹) | Equilibrium Constant |

|---|---|---|---|

| Methanol/Water | 1.00 | 2.4 × 10⁻² | 8.7 × 10³ |

| Ethanol/Water | 0.78 | 1.9 × 10⁻² | 6.2 × 10³ |

| 1-Propanol/Water | 0.65 | 1.5 × 10⁻² | 4.8 × 10³ |

| 2-Propanol/Water | 0.52 | 1.2 × 10⁻² | 3.9 × 10³ |

Equilibrium behavior of trimethylsilanol in both acidic and alkaline ethanol-water solutions demonstrates significant solvent environment effects on apparent silanol condensation equilibrium constants [7]. The esterification equilibrium constants show good agreement with previous values from dioxane-based solutions, suggesting that substitution effects for silanol esterification are negligible [7]. However, the solvent environment significantly affects the apparent silanol condensation equilibrium constants [7].

In alkaline systems, silanol deprotonation affects solution pH even at low base concentrations but influences silicate speciation only at high base concentrations [7]. A strong linear correlation exists between ²⁹Silicon nuclear magnetic resonance chemical shift and the degree of trimethylsilanol deprotonation, providing a useful analytical tool for monitoring reaction progress [7].

Confined ethanol-water mixtures exhibit unique behavior at silanol surfaces, with ethanol molecules more likely to attach to the wall via hydrogen bonds than water molecules [11]. This preferential attachment creates an internal hydrophobic interface layer that influences the local reaction environment and affects silanol formation kinetics [11]. The self-diffusion of water in confined ethanol-water mixtures is faster at the center of pores compared to bulk solutions, while ethanol diffusion is slower under confinement [11].

Catalytic Cycle Elucidation for Cross-Coupling Reactions

Cross-coupling reactions involving organosilicon compounds proceed through well-defined catalytic cycles that include oxidative addition, transmetalation, and reductive elimination steps [12] [13] [14]. The palladium-catalyzed cross-coupling of organosilanols represents a paradigm shift from traditional fluoride-based activation methods to Brønsted base-promoted processes [13] [14].

The catalytic cycle begins with oxidative addition of the organic halide to the palladium(0) catalyst, forming an organopalladium(II) complex [15]. This step is generally the rate-determining step in many cross-coupling reactions, with activation barriers ranging from 15-25 kcal/mol depending on the nature of the halide and catalyst system [12]. The formation of palladium(II) complexes is followed by ligand exchange processes that prepare the catalyst for transmetalation [12].

Transmetalation represents the most mechanistically complex step in organosilicon cross-coupling reactions [13] [16]. Unlike fluoride-promoted reactions, Brønsted base-promoted cross-coupling of organosilanols proceeds through formation of covalently linked palladium silanolate species [13] [14]. The critical silicon-oxygen-palladium linkage facilitates transmetalation without requiring generation of pentacoordinate siliconate intermediates [13] [14].

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Temperature (°C) |

|---|---|---|---|

| Oxidative Addition | 18.5 | 2.4 × 10⁻³ | 80 |

| Transmetalation | 23.7 | 1.8 × 10⁻⁴ | 80 |

| Reductive Elimination | 15.2 | 3.2 × 10⁻² | 80 |

Electronic effects play crucial roles in transmetalation kinetics, with electron-donating groups on the silicon nucleophile accelerating the process [16]. Hammett correlation analysis reveals negative ρ values (-0.50 to -0.80), indicating that electron-rich arylsilanolates exhibit enhanced reactivity [16]. The transmetalation of 4-methoxy-substituted arylsilanolate proceeds 2.5-4 times faster compared to 4-trifluoromethyl-substituted derivatives [16].

The mechanism involves formation of an 8-silicon-4 arylpalladium(II) silanolate complex, which can further react with additional silanolate to form a hypervalent 10-silicon-5 siliconate in a preequilibrium [16]. This hypervalent species renders the aryl group highly electron-rich, facilitating subsequent transmetalation through electrophilic aromatic substitution pathways [16].

Copper(I) iodide plays a significant role in accelerating transmetalation processes through formation of copper-silicon intermediates [17]. Computational studies reveal that copper(I) iodide first reacts with lithium iodide to form copper(I) diiodide anion, which then serves as a shuttle between silicon-copper(I) and copper(I)-palladium(II) transmetalation processes [17]. This mechanism decreases the overall activation barrier for cross-coupling reactions from 27.7 kcal/mol to 23.7 kcal/mol [17].

Reductive elimination completes the catalytic cycle through formation of the carbon-carbon bond and regeneration of the palladium(0) catalyst [15]. This step typically exhibits the lowest activation barriers in the catalytic cycle, with energies ranging from 12-18 kcal/mol [12]. The efficiency of reductive elimination is influenced by ligand properties, with bulky phosphine ligands generally promoting this step [15].

Other CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).